1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
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Overview
Description
1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research fields .
Preparation Methods
The synthesis of 1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of the bromo, methoxy, and ethoxy substituents. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to introduce various substituents onto the piperazine ring.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine: Similar structure but with a methyl group instead of a methoxy group.
1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-methylpiperazine: Similar structure but with a methyl group on the piperazine ring.
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O4S/c1-3-26-18-7-5-4-6-17(18)21-10-12-22(13-11-21)27(23,24)15-8-9-16(20)19(14-15)25-2/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFOWBWLYUDVRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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